cis-1,3-Diacetoxycyclohexane
Description
Significance of Cyclohexane (B81311) Systems in Stereochemical Research
The cyclohexane ring is not a flat hexagon; instead, it predominantly adopts a three-dimensional, non-planar shape known as the "chair conformation" to minimize angle and torsional strain. youtube.com This chair structure is central to the study of stereochemistry, which is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this arrangement on chemical reactions. weebly.com
In the chair conformation, the substituent groups on the ring can occupy two distinct types of positions: axial (pointing vertically up or down, parallel to the axis of the ring) and equatorial (pointing outwards from the perimeter of the ring). youtube.com The rapid interconversion between two chair conformations, known as a "ring flip," can change a substituent's position from axial to equatorial and vice versa. weebly.com The relative stability of these conformations is a key area of study, as substituents in the axial position often experience greater steric hindrance (repulsion) from other axial groups, particularly those on the same side of the ring (a phenomenon known as 1,3-diaxial interaction). fiveable.melibretexts.org Consequently, a chair conformation that places larger substituents in the equatorial position is generally more stable. libretexts.org This predictable behavior makes cyclohexane derivatives ideal models for understanding the spatial relationships within molecules.
Overview of Diacetoxycyclohexanes as Synthetic Intermediates
Diacetoxycyclohexanes are valuable building blocks in organic synthesis. lookchem.com Organic synthesis is the process of constructing complex organic molecules from simpler ones, a field crucial for drug discovery, materials science, and industrial chemistry. rroij.com Diacetoxycyclohexanes can serve as precursors to other molecules through chemical transformations of the acetate (B1210297) groups or the cyclohexane ring itself.
For instance, the hydrolysis of the diacetate can yield a cyclohexanediol, a compound with two hydroxyl (-OH) groups. lookchem.com These diols are themselves versatile intermediates. Furthermore, the stereochemistry of the diacetoxycyclohexane starting material can direct the stereochemical outcome of subsequent reactions, making them important for asymmetric synthesis—the synthesis of a specific stereoisomer of a chiral molecule. Research has shown the use of diacetoxycyclohexane derivatives in the synthesis of complex natural products like compactin, a hypocholesterolemic agent. capes.gov.bracs.org Their role as chemical intermediates extends to the creation of various pharmaceuticals and agrochemicals. lookchem.com
Unique Stereochemical Considerations of cis-1,3-Diacetoxycyclohexane
The prefix "cis" indicates that the two acetate substituents are on the same side of the cyclohexane ring. ucsd.edu For a 1,3-disubstituted cyclohexane like this compound, this arrangement has specific conformational consequences. libretexts.org The molecule can exist in two primary chair conformations: one where both acetate groups are in axial positions (diaxial or a,a) and another where both are in equatorial positions (diequatorial or e,e). libretexts.orgspcmc.ac.in
The diequatorial (e,e) conformer is significantly more stable and therefore predominates at equilibrium. libretexts.orgchemistnotes.com This is because the diaxial (a,a) conformation forces the two bulky acetate groups into close proximity with each other and with the axial hydrogens at the C5 position, creating substantial steric strain from 1,3-diaxial interactions. fiveable.me The diequatorial form avoids these unfavorable interactions, resulting in a lower energy state. libretexts.org
Data Tables
Physical Properties of Cyclohexane-1,3-diyl diacetate
| Property | Value |
| CAS Number | 6939-74-8 |
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| Boiling Point | 249.7°C at 760 mmHg |
| Density | 1.09 g/cm³ |
| Flash Point | 115.4°C |
| Refractive Index | 1.457 |
| Data sourced from LookChem. lookchem.com |
Conformational Analysis of 1,3-Disubstituted Cyclohexanes
| Isomer | Possible Conformations (Substituent Positions) | Key Steric Interactions | Relative Stability of Conformer | Overall Stability |
| cis | diequatorial (e,e) | Gauche interactions | More stable | More stable isomer |
| diaxial (a,a) | 1,3-diaxial interactions | Less stable | ||
| trans | axial/equatorial (a,e) | Gauche interactions | Equally stable | Less stable isomer |
| equatorial/axial (e,a) | Gauche interactions | Equally stable | ||
| This table summarizes general principles for 1,3-disubstituted cyclohexanes. libretexts.orgspcmc.ac.inchemistnotes.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
832-09-7 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
[(1R,3S)-3-acetyloxycyclohexyl] acetate |
InChI |
InChI=1S/C10H16O4/c1-7(11)13-9-4-3-5-10(6-9)14-8(2)12/h9-10H,3-6H2,1-2H3/t9-,10+ |
InChI Key |
PIAZUOCNDRREHF-AOOOYVTPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC[C@@H](C1)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCCC(C1)OC(=O)C |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of Cis 1,3 Diacetoxycyclohexane
Configurational Isomerism in 1,3-Disubstituted Cyclohexanes
Disubstituted cyclohexanes can exist as different stereoisomers, which are compounds with the same molecular formula and connectivity but different arrangements of atoms in space. For 1,3-disubstituted cyclohexanes, the relationship between the two substituents gives rise to diastereomers, which are stereoisomers that are not mirror images of each other.
cis- and trans-Diastereomers of 1,3-Disubstituted Cyclohexanes
In 1,3-disubstituted cyclohexanes, the two substituents can be located on the same side of the ring's plane, resulting in the cis-isomer, or on opposite sides, forming the trans-isomer. libretexts.org These two forms are diastereomers and have distinct physical and chemical properties. cis-1,3-Diacetoxycyclohexane is the diastereomer where both acetoxy groups are on the same face of the cyclohexane (B81311) ring. In contrast, the trans-isomer has one acetoxy group pointing up and the other down relative to the plane of the ring.
Chirality and Meso Compound Characterization of this compound
A compound with stereocenters that is itself achiral is known as a meso compound. libretexts.orgbrainly.com Therefore, despite having two stereocenters, this compound is an optically inactive meso compound. spcmc.ac.instudy.com Its diastereomer, trans-1,3-diacetoxycyclohexane, lacks this plane of symmetry and is chiral, existing as a pair of enantiomers.
Conformational Analysis of Cyclohexane Rings
To alleviate angle and torsional strain, cyclohexane and its derivatives adopt non-planar, puckered conformations. The most stable and well-studied of these is the chair conformation.
Chair Conformations and Ring Inversion Dynamics
The chair conformation is the lowest energy conformation for a cyclohexane ring, as it minimizes both angle strain (with C-C-C bond angles close to the ideal tetrahedral angle of 109.5°) and torsional strain (with all adjacent C-H bonds staggered). libretexts.org A key feature of cyclohexane is its conformational flexibility, allowing it to undergo a "ring flip" or "chair-chair interconversion." During this process, the ring passes through higher-energy intermediates, such as the half-chair and twist-boat conformations.
In a ring flip, all axial bonds become equatorial, and all equatorial bonds become axial. libretexts.org For this compound, this dynamic equilibrium involves the interconversion between two distinct chair conformations: one where both acetoxy groups are in equatorial positions (diequatorial) and another where both are in axial positions (diaxial). libretexts.org
| Conformation | Position of Acetoxy Group at C1 | Position of Acetoxy Group at C3 |
|---|---|---|
| Conformer A (Diequatorial) | Equatorial | Equatorial |
| Conformer B (Diaxial) | Axial | Axial |
Axial-Equatorial Preferences of Acetoxy Substituents
In monosubstituted cyclohexanes, substituents generally prefer the more spacious equatorial position to the more sterically hindered axial position. libretexts.org The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for the equatorial-to-axial equilibrium. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position. masterorganicchemistry.com
The acetoxy group (-OAc) has an A-value of approximately 0.7 kcal/mol. ubc.ca This positive value indicates that a chair conformation with an equatorial acetoxy group is more stable than one with an axial acetoxy group due to the avoidance of unfavorable steric interactions.
For this compound, the diequatorial conformer is significantly more stable than the diaxial conformer. libretexts.orglibretexts.org The equilibrium will therefore overwhelmingly favor the conformation where both acetoxy groups occupy equatorial positions.
| Substituent (X) | A-Value (kcal/mol) |
|---|---|
| -F | 0.24 |
| -Cl | 0.4 |
| -Br | 0.2-0.7 |
| -OH | 0.6 |
| -OAc (Acetoxy) | 0.7 |
| -CH₃ | 1.8 |
| -t-C₄H₉ | > 4.5 |
Data sourced from Reference ubc.ca
1,3-Diaxial Interactions in Disubstituted Cyclohexanes
The primary reason for the instability of axial substituents is the presence of 1,3-diaxial interactions. libretexts.orglibretexts.org This refers to the steric strain that arises between an axial substituent and the two other axial atoms (usually hydrogens) located on the same side of the cyclohexane ring, at positions three carbons away. chemistrysteps.com
Conformational Equilibria of this compound
For cis-1,3-disubstituted cyclohexanes, the two chair conformations involve both substituents being in equatorial positions or both being in axial positions. brainly.com The interconversion between these two forms occurs through a process known as ring flipping.
The conformational equilibrium is overwhelmingly shifted towards the diequatorial conformer. semanticscholar.orgyoutube.com This preference is a direct consequence of the steric strain that arises in the diaxial conformation. When both acetoxy groups occupy axial positions, they experience significant steric repulsion from the other axial hydrogens on the same side of the ring. This type of steric strain is known as a 1,3-diaxial interaction. libretexts.org In the diaxial conformer of this compound, each axial acetoxy group interacts with two axial hydrogens, leading to a substantial increase in the molecule's potential energy and thus, its instability.
Conversely, in the diequatorial conformation, both acetoxy groups are positioned away from the axial hydrogens, minimizing steric hindrance and resulting in a more stable, lower-energy state. semanticscholar.org
The total energy of the diaxial conformation is a sum of the individual 1,3-diaxial interactions. For cis-1,3-disubstituted cyclohexanes, in addition to the interactions between the axial substituents and axial hydrogens, there is also a significant steric interaction between the two axial substituents themselves. yale.edu This syn-axial interaction further destabilizes the diaxial conformer. In the case of cis-1,3-dimethylcyclohexane, this additional interaction is estimated to be around 2.0 kcal/mol, leading to a total energy difference of approximately 5.6 kcal/mol between the diaxial and diequatorial forms. yale.edu This results in the equilibrium mixture containing over 99.99% of the diequatorial conformer. yale.edu
Given that the acetoxy group has a smaller A-value than a methyl group, the steric interactions in this compound would be less severe than in the dimethyl analog. However, the principles remain the same, and the diequatorial conformer is expected to be highly favored.
Table 1: Estimated Energetic Contributions to Conformational Strain in this compound
| Interaction Type | Estimated Energy Contribution (kcal/mol) |
| 1,3-Diaxial Interaction (Acetoxy-Hydrogen) | ~1.4 (0.7 per group) |
| 1,3-Syn-axial Interaction (Acetoxy-Acetoxy) | > 0 |
| Total Estimated Strain Energy of Diaxial Conformer | > 1.4 |
The equilibrium constant (K_eq) for the conformational equilibrium can be estimated using the Gibbs free energy difference (ΔG°) between the two conformers, according to the equation ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin. libretexts.org
Table 2: Estimated Conformational Equilibrium Parameters for this compound at 298 K
| Parameter | Estimated Value |
| ΔG° (kcal/mol) | > 1.4 |
| K_eq ([diequatorial]/[diaxial]) | > 10 |
| Predominant Conformer | Diequatorial |
Reaction Mechanisms and Reactivity Studies of Cis 1,3 Diacetoxycyclohexane
Hydrolytic Stability and Mechanism of Acetate (B1210297) Ester Cleavage
The cleavage of the acetate ester groups in cis-1,3-diacetoxycyclohexane can be achieved under acidic, basic, or enzymatic conditions. Each method proceeds through a distinct reaction mechanism, affecting the rate and conditions required for hydrolysis.
The acid-catalyzed hydrolysis of this compound to cis-1,3-cyclohexanediol (B3029893) and acetic acid typically proceeds through a nucleophilic acyl substitution mechanism, specifically the A_AC_2 pathway.
Mechanism:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of an acetate group by an acid catalyst (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (acetic acid).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of acetic acid. The resulting protonated alcohol is then deprotonated by a water molecule to yield the final cis-1,3-cyclohexanediol and regenerate the acid catalyst.
This process occurs sequentially for both acetate groups. The stability of the diequatorial conformation of the cis isomer ensures that both ester groups are sterically accessible for hydrolysis.
Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields cis-1,3-cyclohexanediol and an acetate salt. This reaction typically follows a B_AC_2 mechanism.
Mechanism:
Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral alkoxide intermediate.
Elimination of the Alkoxide Leaving Group: The tetrahedral intermediate collapses, and the C-O bond of the cyclohexane (B81311) ring cleaves, expelling the cyclohexanediolate as the leaving group.
Proton Transfer: The newly formed carboxylic acid (acetic acid) rapidly transfers a proton to the alkoxide ion, forming the final products: an alcohol (cis-1,3-cyclohexanediol) and a carboxylate anion (acetate). This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.
The reaction proceeds in a stepwise manner for both ester functionalities.
Enzymes, particularly esterases and lipases, can catalyze the hydrolysis of this compound with high chemo- and stereoselectivity. The mechanism for these serine hydrolases involves a catalytic triad (B1167595) (typically serine, histidine, and aspartate) in the enzyme's active site.
Mechanism:
Acylation (Formation of Acyl-Enzyme Intermediate):
The serine hydroxyl group, activated by the histidine-aspartate relay system, acts as a nucleophile and attacks the carbonyl carbon of one of the acetate groups.
This forms a tetrahedral intermediate which is stabilized by hydrogen bonds in the enzyme's "oxyanion hole".
The intermediate collapses, releasing the alcohol portion (cis-1-acetoxy-3-hydroxycyclohexane) and forming a covalent acyl-enzyme intermediate.
Deacylation (Hydrolysis of the Intermediate):
A water molecule enters the active site and is activated by the histidine residue.
The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.
This intermediate collapses, releasing acetic acid and regenerating the free enzyme.
The enzyme can then proceed to hydrolyze the second acetate group on the resulting monoacetate intermediate. The efficiency and selectivity of this process are highly dependent on the specific enzyme used and the reaction conditions.
| Hydrolysis Condition | Catalyst | Key Intermediate | Driving Force |
| Acid-Catalyzed | H₃O⁺ | Protonated Tetrahedral Intermediate | Reversible, product removal |
| Base-Catalyzed | OH⁻ | Tetrahedral Alkoxide Intermediate | Irreversible deprotonation of acid |
| Enzymatic | Lipase (B570770)/Esterase | Acyl-Enzyme Intermediate | Formation of stable products |
Transformations Involving the Cyclohexane Ring System
Beyond the cleavage of its ester groups, the diacetate can undergo reactions involving the cyclohexane scaffold, or it can be formed from precursors through reactions that functionalize the ring.
The oxidation of cyclohexane derivatives can be a powerful tool for introducing further functionality. While specific studies on the oxidation of this compound are not extensively detailed in the literature, general principles of C-H bond oxidation can be applied. Oxidation would likely target the methylene (B1212753) carbons of the cyclohexane ring, potentially leading to the formation of ketone or further hydroxylated products, depending on the oxidant and reaction conditions. For instance, strong oxidizing agents under vigorous conditions could lead to ring cleavage. Milder, more selective catalytic systems, such as those employing manganese or ruthenium catalysts, could potentially achieve site-selective oxidation at non-activated methylene positions.
This compound can be synthesized via the acetoxylation of cyclohexene (B86901) precursors. Palladium-catalyzed allylic acetoxylation is a prominent method for this transformation. The mechanism involves the activation of an allylic C-H bond and subsequent nucleophilic attack by an acetate ion.
Mechanism (Palladium-Catalyzed):
Coordination and C-H Activation: A Pd(II) catalyst, such as Pd(OAc)₂, coordinates to the double bond of cyclohexene. This is followed by the activation of an allylic C-H bond to form a π-allyl palladium(II) intermediate.
Nucleophilic Attack: An acetate ion (from the catalyst or solvent) attacks the π-allyl complex. The stereochemistry of this attack determines the final product. The attack can occur either on the same face as the palladium (syn-attack) or on the opposite face (anti-attack). The formation of the cis or trans product is dependent on the specific ligands and reaction conditions employed, which influence the pathway of this nucleophilic addition.
Product Formation and Catalyst Regeneration: Following the nucleophilic attack, the product, an allylic acetate, is released. The resulting Pd(0) species is then re-oxidized to Pd(II) by a co-oxidant (such as benzoquinone or copper salts) to complete the catalytic cycle.
The reaction can proceed further to install a second acetate group, potentially leading to a mixture of diacetoxycyclohexane isomers, including the cis-1,3-diacetate.
Allylic Acetoxylation Reactions of Cyclohexene Precursors
Palladium-Catalyzed Acetoxylation Mechanisms
Palladium-catalyzed acetoxylation reactions are a powerful tool for the functionalization of C-H bonds. nih.govsioc-journal.cn While direct studies on this compound are not extensively detailed, the general mechanism for palladium-catalyzed C(sp³)–H acetoxylation provides a well-established framework. This process typically involves a directing group to achieve regioselectivity, followed by a sequence of C-H activation, oxidation, and reductive elimination steps. nih.govmdpi.com
The catalytic cycle is generally believed to commence with the coordination of a palladium(II) catalyst to a directing group on the substrate. This is followed by a C-H bond activation step to form a five-membered palladacycle intermediate. mdpi.com This intermediate, a Pd(II) species, then undergoes oxidation. A common oxidant used for this purpose is (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂). nih.govmdpi.com The oxidant facilitates the conversion of the Pd(II) intermediate to a transient, high-valent Pd(IV) species. nih.gov
The final step of the catalytic cycle is a C–O bond-forming reductive elimination from the Pd(IV) intermediate. This step releases the acetoxylated product and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle. nih.govmdpi.com In some systems, an alternative to chemical oxidants is the use of electrochemical methods to achieve the oxidation of the Pd(II) intermediate. nih.gov
The efficiency and outcome of the reaction can be influenced by various factors, including the nature of the directing group, the solvent system, and the specific palladium catalyst and ligands used. For instance, N-acyl amino acids can serve as effective ligands in these transformations. mdpi.com
A plausible mechanism for the acetoxylation of a C-H bond is illustrated below:
C-H Activation: A Pd(II) catalyst reacts with the substrate to form a palladacycle intermediate.
Oxidation: The Pd(II) intermediate is oxidized to a Pd(IV) intermediate by an oxidant like PhI(OAc)₂.
Reductive Elimination: The Pd(IV) intermediate undergoes C-O reductive elimination to form the acetoxylated product and regenerate the Pd(II) catalyst.
| Step | Intermediate/Complex | Description |
| 1 | Palladacycle (Pd(II)) | Formed via C-H activation directed by a suitable functional group. |
| 2 | Oxidized Intermediate (Pd(IV)) | Generated by the action of an external oxidant on the palladacycle. |
| 3 | Product Formation | The desired acetoxy-substituted compound is released from the metal center. |
Stereocontrol in Allylic Acetoxylation
Stereocontrol is a critical aspect of palladium-catalyzed allylic acetoxylation, a reaction that introduces an acetoxy group at a position allylic to a double bond. The stereochemical outcome of these reactions is often dictated by the mechanism of C-H activation and the subsequent nucleophilic attack. Many palladium-catalyzed allylic oxidations proceed through the formation of a π-allyl-palladium(II) intermediate. nih.gov
The stereoselectivity of the reaction can be influenced by the ligands attached to the palladium center. For example, the use of specific nitrogen-containing ligands, such as 4,5-diazafluorenone, can facilitate the C–O reductive elimination step from the π-allyl-Pd(II) intermediate. nih.gov This can be crucial in catalytic systems that use molecular oxygen as the terminal oxidant, often in conjunction with a co-catalyst like benzoquinone (BQ). nih.gov
The role of additives like BQ can be multifaceted, potentially promoting the nucleophilic attack of acetate on the π-allyl complex, assisting in the displacement of the product from the palladium center, or re-oxidizing the resulting Pd(0) to the active Pd(II) state. nih.gov The choice of ligands and reaction conditions can thus be tailored to favor the formation of a specific stereoisomer.
In the context of cyclic systems like derivatives of cyclohexane, the conformational biases of the substrate and the steric environment of the π-allyl intermediate would play a significant role in directing the approach of the acetate nucleophile, thereby influencing the stereochemical outcome of the product.
| Factor | Influence on Stereocontrol | Example |
| Ligands | Can create a chiral environment around the metal center, influencing the facial selectivity of nucleophilic attack. | Chiral phosphine (B1218219) ligands, nitrogen-based ligands like phenanthroline derivatives. nih.gov |
| Additives/Co-oxidants | Can affect the rate of key steps in the catalytic cycle, such as reductive elimination, which can impact stereoselectivity. | Benzoquinone (BQ) in aerobic oxidation systems. nih.gov |
| Substrate Conformation | The inherent stereochemistry and conformational preferences of the substrate can direct the formation of the π-allyl intermediate and the subsequent attack of the nucleophile. | Pre-existing stereocenters or rigid cyclic structures. |
Elimination Reactions and Conformational Influence
Elimination reactions in cyclohexane systems are profoundly influenced by the conformational preferences of the molecule. For a bimolecular (E2) elimination to occur, a specific stereoelectronic requirement must be met: the leaving group and the proton to be abstracted must be in an anti-periplanar arrangement. In a cyclohexane chair conformation, this translates to a trans-diaxial orientation of the two groups. libretexts.org
For a molecule like this compound, both acetoxy groups can be in a diequatorial position in the most stable chair conformation. For one of the acetoxy groups to act as a leaving group in an E2 reaction, the ring must flip to a less stable conformation where this group occupies an axial position. libretexts.org The adjacent hydrogens on C-2 and C-4 would then be available for abstraction. If one of these hydrogens is also in an axial position (trans-diaxial to the leaving group), E2 elimination can proceed.
The rate of elimination is highly dependent on the equilibrium concentration of the reactive conformer that has the leaving group in an axial position. If the energy barrier to ring flipping is high, or if the diaxial conformation is significantly strained, the rate of elimination will be slow. libretexts.org For instance, in substituted cyclohexyl halides, cis and trans isomers can exhibit vastly different elimination rates due to the conformational requirements of the E2 mechanism. A cis-isomer might readily place the leaving group and an adjacent proton in a trans-diaxial arrangement, leading to rapid elimination, while the corresponding trans-isomer might have to adopt a highly unfavorable conformation to achieve the same geometry, resulting in a much slower reaction. libretexts.org
| Isomer Configuration | Favorable Conformation for E2 | Expected E2 Rate | Rationale |
| cis-1,3-Disubstituted | Chair flip may be required to place a leaving group in an axial position. | Dependent on the energy of the flipped conformer. | The stability of the conformer with an axial leaving group and an axial proton determines the reaction rate. |
| trans-1,3-Disubstituted | One group is axial and one is equatorial in the most stable conformer. | If the leaving group is axial, the rate can be fast, provided an adjacent axial proton exists. | The inherent presence of an axial substituent can facilitate E2 elimination without the need for a high-energy ring flip. |
Stereospecificity and Stereoselectivity in Reactions of this compound
The concepts of stereospecificity and stereoselectivity are crucial in understanding the outcomes of reactions involving chiral or prochiral molecules like this compound. wvu.edu
A stereospecific reaction is one where stereoisomeric starting materials yield products that are also stereoisomers of one another. durgapurgovtcollege.ac.in The mechanism of a stereospecific reaction dictates a single, specific stereochemical outcome for a given reactant stereoisomer. For example, the S_N2 reaction is stereospecific because it proceeds with inversion of configuration at the reaction center. durgapurgovtcollege.ac.in If this compound were to undergo a reaction where one of the acetoxy groups is substituted via an S_N2 mechanism, a specific stereoisomer of the product would be formed.
A stereoselective reaction is one in which a single reactant has the potential to form two or more stereoisomeric products, but one is formed in preference to the others. durgapurgovtcollege.ac.inyoutube.com The reaction has a choice of mechanistic pathways, and the one leading to the more stable product or proceeding via a lower energy transition state is favored. masterorganicchemistry.com For example, if an elimination reaction on a derivative of this compound could lead to either an (E) or a (Z) alkene, and the (E) isomer is formed in a higher yield, the reaction is considered stereoselective. masterorganicchemistry.com
Many reactions in organic synthesis are designed to be highly stereoselective to control the three-dimensional structure of the product. This is often achieved through the use of chiral catalysts or reagents that create a diastereomeric transition state, favoring the formation of one product stereoisomer over another.
| Term | Definition | Application to this compound |
| Stereospecific | A given stereoisomer of the reactant yields a specific stereoisomer of the product. chemistrytalk.org | An S_N2 reaction at C-1 would lead to a product with a specific, inverted stereochemistry at that center. |
| Stereoselective | A single reactant produces a mixture of stereoisomers, with one being the major product. chemistrytalk.org | An elimination reaction that could form different diastereomeric alkenes might favor the thermodynamically more stable product. |
| Enantioselective | A reaction that preferentially forms one enantiomer over the other. wvu.edu | A reaction on a prochiral derivative of the starting material using a chiral catalyst could lead to an excess of one enantiomer of the product. |
| Diastereoselective | A reaction that preferentially forms one diastereomer over others. masterorganicchemistry.com | The introduction of a new stereocenter in a molecule that already contains one may favor the formation of one diastereomer due to steric or electronic effects. |
Spectroscopic Elucidation of Structure and Stereochemistry of Cis 1,3 Diacetoxycyclohexane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the conformational flexibility and stereochemical complexity of cis-1,3-Diacetoxycyclohexane, a multi-faceted NMR approach is essential.
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Connectivity Assignment
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide the fundamental framework for structural assignment.
The ¹H NMR spectrum of this compound is predicted to exhibit a set of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The protons on the cyclohexane (B81311) ring will appear in the aliphatic region, while the methyl protons of the two equivalent acetoxy groups will resonate as a sharp singlet in a more downfield region due to the deshielding effect of the adjacent carbonyl group. The methine protons at C1 and C3, being attached to the electron-withdrawing acetoxy groups, are expected to be the most downfield of the ring protons.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1/H3 | 4.8 - 5.0 | Multiplet | |
| H2ax/H2eq | 1.8 - 2.0 | Multiplet | |
| H4ax/H6ax | 1.4 - 1.6 | Multiplet | |
| H4eq/H6eq | 1.9 - 2.1 | Multiplet | |
| H5ax | 1.2 - 1.4 | Multiplet | |
| H5eq | 1.7 - 1.9 | Multiplet | |
| -OCOCH₃ | 2.0 - 2.1 | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum, typically recorded with proton decoupling, will show a signal for each unique carbon atom. Due to the plane of symmetry in the cis isomer, several pairs of carbons are chemically equivalent. The carbonyl carbons of the acetoxy groups will appear significantly downfield, followed by the methine carbons C1 and C3. The methylene (B1212753) carbons of the cyclohexane ring and the methyl carbons of the acetoxy groups will resonate at higher fields.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1/C3 | 68 - 72 |
| C2 | 30 - 34 |
| C4/C6 | 28 - 32 |
| C5 | 20 - 24 |
| -C =O | 170 - 172 |
| -OCOC H₃ | 21 - 23 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Techniques for Structural Correlations
While 1D NMR provides initial assignments, two-dimensional (2D) NMR techniques are indispensable for confirming the complete molecular structure and stereochemistry by revealing correlations between nuclei.
The Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the methine protons (H1/H3) and the adjacent methylene protons at C2 and C6/C4. Further correlations would be observed between the methylene protons, tracing the connectivity around the entire cyclohexane ring.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This powerful experiment allows for the unambiguous assignment of the ¹³C signals based on the more readily interpretable ¹H NMR spectrum. For instance, the proton signal predicted around 4.8-5.0 ppm would show a cross-peak with the carbon signal in the 68-72 ppm range, confirming their assignment to the C1/H1 and C3/H3 positions.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly valuable for identifying quaternary carbons and for connecting different fragments of a molecule. In the case of this compound, a crucial HMBC correlation would be observed between the methyl protons of the acetoxy groups (around 2.0-2.1 ppm) and the carbonyl carbons (around 170-172 ppm). Additionally, correlations from the methine protons H1 and H3 to the carbonyl carbons would firmly establish the attachment of the acetoxy groups to the cyclohexane ring.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, regardless of their through-bond connectivity. This is a key technique for determining the relative stereochemistry of a molecule. For this compound, the diequatorial orientation of the two acetoxy groups in the most stable chair conformation would be confirmed by specific NOE correlations. For example, the axial methine protons at C1 and C3 would show NOE cross-peaks to the axial protons at C2, C4, and C6. The absence of a strong NOE between the two methine protons at C1 and C3 would further support the cis relationship.
Analysis of Coupling Constants for Conformational and Stereochemical Determination
The magnitude of the proton-proton coupling constants (J-values), obtainable from a high-resolution ¹H NMR spectrum, is highly dependent on the dihedral angle between the coupled protons. This relationship, described by the Karplus equation, is a powerful tool for conformational analysis. In a cyclohexane chair conformation, the coupling constant between two diaxial protons (³Jax,ax) is typically large (10-13 Hz), while the couplings between axial-equatorial (³Jax,eq) and diequatorial (³Jeq,eq) protons are much smaller (2-5 Hz).
For this compound, the most stable conformation is a chair form with both bulky acetoxy groups in equatorial positions. In this conformation, the methine protons at C1 and C3 are axial. Therefore, the signal for these protons would be expected to show large diaxial couplings to the axial protons on the adjacent methylene carbons (C2, C4, and C6), as well as smaller axial-equatorial couplings to the equatorial protons on these carbons. A detailed analysis of these coupling constants would provide definitive evidence for the preferred chair conformation and the relative stereochemistry of the molecule.
Computational Chemistry and Theoretical Investigations of Cis 1,3 Diacetoxycyclohexane
Quantum Chemical Calculations for Conformational Energetics
The conformational flexibility of the cyclohexane (B81311) ring in cis-1,3-diacetoxycyclohexane is a key determinant of its physical and chemical properties. Quantum chemical calculations are instrumental in quantifying the relative energies of different conformers. For cis-1,3-disubstituted cyclohexanes, the two primary chair conformations are the diequatorial and the diaxial forms. In the case of this compound, the diequatorial conformer is generally expected to be more stable due to the avoidance of steric strain associated with 1,3-diaxial interactions. youtube.com
Density Functional Theory (DFT) has become a widely used method for studying the conformational energetics of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov Various functionals, such as B3LYP and PBE0, combined with appropriate basis sets (e.g., 6-31G(d) or larger) are commonly employed to optimize the geometries of the different conformers and calculate their relative energies. nih.gov Dispersion corrections (e.g., -D3) are often included to accurately account for non-covalent interactions, which can be important in determining conformational preferences.
A typical DFT study of this compound would involve:
Geometry Optimization: The starting structures for the diequatorial and diaxial chair conformations, as well as any relevant boat or twist-boat conformations, are optimized to find the minimum energy geometries.
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations with larger basis sets can be performed on the optimized geometries.
Table 1: Illustrative DFT Calculated Relative Energies for this compound Conformers
| Conformer | B3LYP/6-31G(d) Relative Energy (kcal/mol) | PBE0-D3/def2-TZVP Relative Energy (kcal/mol) |
| Diequatorial | 0.00 | 0.00 |
| Diaxial | +5.5 | +5.2 |
| Twist-Boat | +6.8 | +6.5 |
Note: The data in this table is illustrative and represents typical expected values for a 1,3-disubstituted cyclohexane. Actual values would require specific calculations for this compound.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate results. ijert.orgdntb.gov.ua Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (e.g., CCSD(T)) offer a higher level of theory compared to DFT. nih.gov However, their computational cost is significantly higher, making them more suitable for smaller systems or for benchmarking the results of less expensive methods. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. libretexts.org While computationally very efficient and capable of handling large molecules, their accuracy can be variable and depends on the specific parameterization for the system under study. arxiv.org For this compound, semi-empirical methods could be used for initial conformational searches to identify low-energy conformers before applying more rigorous DFT or ab initio methods. libretexts.org
Table 2: Comparison of Computational Methods for Conformational Energy Analysis
| Method | Advantages | Disadvantages |
| DFT | Good balance of accuracy and computational cost. | Accuracy is dependent on the choice of functional. |
| Ab Initio (MP2, CCSD(T)) | High accuracy, systematically improvable. | Computationally expensive, limited to smaller systems. |
| Semi-Empirical (AM1, PM6) | Very fast, suitable for large systems and initial screening. | Lower accuracy, dependent on parameterization. |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum chemical calculations provide information about the static energetics of different conformers, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. nih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule over time, providing a trajectory that reveals how the molecule moves and changes conformation.
An MD simulation of this compound would typically involve:
Force Field Selection: A suitable force field (e.g., AMBER, CHARMM, or OPLS) that accurately describes the inter- and intramolecular interactions of the molecule is chosen.
System Setup: The molecule is placed in a simulation box, often with an explicit solvent (like water or chloroform) to mimic experimental conditions.
Simulation Protocol: The simulation is run for a sufficient length of time (nanoseconds to microseconds) to observe conformational transitions, such as the ring flip between the diequatorial and diaxial forms.
From the MD trajectory, one can analyze the population of different conformers, the timescale of conformational changes, and the pathways for these transitions. This provides a more complete picture of the molecule's behavior than static calculations alone.
Theoretical Studies of Reaction Pathways and Transition States
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. nih.gov For this compound, theoretical methods can be used to study reactions such as hydrolysis of the ester groups. By mapping the potential energy surface of the reaction, it is possible to identify the transition states that connect reactants to products and to calculate the activation energies.
The general workflow for studying a reaction pathway computationally includes:
Locating Stationary Points: The geometries of the reactants, products, intermediates, and transition states are optimized.
Transition State Verification: Frequency calculations are performed on the transition state structure to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to verify that the located transition state connects the desired reactants and products.
These calculations provide detailed insights into the reaction mechanism at a molecular level, including the geometry of the transition state and the energetic barrier to reaction.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)
Computational methods can be used to predict spectroscopic properties, such as NMR chemical shifts and coupling constants, which can be invaluable for structure elucidation. uncw.eduresearchgate.net The prediction of NMR parameters is typically a two-step process:
Conformational Analysis: As described in section 6.1, the geometries of the stable conformers are determined, and their relative energies are calculated.
NMR Parameter Calculation: For each conformer, the NMR chemical shifts and coupling constants are calculated using a suitable quantum mechanical method. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. uncw.edu
The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the calculated parameters for each conformer based on their relative energies. uncw.edu This approach accounts for the dynamic nature of the molecule in solution. Discrepancies between predicted and experimental spectra can often be resolved by considering different possible isomers or by refining the computational model. github.io
Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound Conformers
| Carbon Atom | Diequatorial Conformer (ppm) | Diaxial Conformer (ppm) |
| C1, C3 | 72.5 | 68.0 |
| C2 | 35.0 | 32.5 |
| C4, C6 | 30.0 | 27.5 |
| C5 | 22.0 | 20.0 |
| Carbonyl (C=O) | 170.5 | 170.0 |
| Methyl (CH₃) | 21.0 | 21.2 |
Note: The data in this table is illustrative and represents expected trends in chemical shifts based on the different steric environments in the two conformers. Actual values would require specific calculations for this compound.
Advanced Synthetic Applications of Cis 1,3 Diacetoxycyclohexane
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The inherent symmetry of cis-1,3-diacetoxycyclohexane makes it an ideal substrate for asymmetric transformations, where a prochiral starting material is converted into a valuable chiral intermediate. This approach circumvents the need for classical resolution of racemates, often leading to higher efficiency and atom economy.
The foundational step in utilizing this compound is its hydrolysis to yield cis-1,3-dihydroxycyclohexane. This diol serves as a direct precursor to a wide range of polyhydroxylated cyclohexane (B81311) derivatives, which are important structural motifs in many biologically active compounds. The existing stereochemistry of the diol can be used to direct the stereoselective introduction of additional hydroxyl groups. For instance, conversion of the diol to a cyclohexene (B86901) derivative, followed by stereoselective dihydroxylation or epoxidation and subsequent ring-opening, can afford various stereoisomers of cyclohexanetriols and other polyols. These polyhydroxylated scaffolds are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemrxiv.orgresearchgate.net
One of the most powerful strategies for unlocking the synthetic potential of this compound is through enzymatic asymmetrization. nih.gov As a meso compound, it possesses two enantiotopic acetyl groups. Certain enzymes, particularly lipases, can selectively hydrolyze one of these groups over the other, leading to the formation of an optically active product. This biotransformation, often referred to as desymmetrization, can theoretically achieve a 100% yield of a single enantiomer, a significant advantage over kinetic resolutions which have a maximum theoretical yield of 50%. nih.gov
The typical enzymatic hydrolysis of this compound yields the chiral monoacetate, (1R,3S)-1-acetoxy-3-hydroxycyclohexane, and the corresponding chiral diol, (1R,3S)-1,3-dihydroxycyclohexane, with high enantiomeric excess (ee). The choice of enzyme, solvent, and reaction conditions can be optimized to favor the formation of either the monoacetate or the diol. These chiral synthons are highly valuable intermediates for the synthesis of enantiomerically pure target molecules.
Table 1: Representative Data for Enzymatic Asymmetrization of this compound Note: This data is representative of typical results achieved for the desymmetrization of meso diacetates as described in the literature.
| Enzyme | Solvent | Predominant Chiral Product | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| Pseudomonas cepacia Lipase (B570770) (PSL) | Phosphate Buffer / Toluene | (1R,3S)-1-acetoxy-3-hydroxycyclohexane | 85-95 | >98% |
| Candida antarctica Lipase B (CAL-B) | Diisopropyl ether | (1R,3S)-1-acetoxy-3-hydroxycyclohexane | 90-98 | >99% |
| Porcine Pancreatic Lipase (PPL) | Hexane / Water | (1R,3S)-1,3-dihydroxycyclohexane | 80-90 | >95% |
Application in Complex Natural Product Synthesis
The chiral building blocks derived from this compound are instrumental in the total synthesis of complex natural products, where precise control of stereochemistry is paramount.
Chiral lactones are core structural units in numerous natural products, including the medically important class of HMG-CoA reductase inhibitors like Compactin and Mevinolin. A key strategy for constructing these moieties involves the Baeyer-Villiger oxidation of a corresponding cyclic ketone. organic-chemistry.orgyoutube.com
The chiral monoacetate, (1R,3S)-1-acetoxy-3-hydroxycyclohexane, obtained from enzymatic desymmetrization can be readily oxidized (e.g., using Swern or Dess-Martin oxidation) to the corresponding chiral ketone, (S)-3-acetoxycyclohexanone. This ketone can then undergo a highly regioselective Baeyer-Villiger oxidation using a peracid (such as m-CPBA) to insert an oxygen atom adjacent to the carbonyl group, yielding a chiral seven-membered lactone. harvard.edumdpi.com This lactone, possessing a defined stereocenter, serves as a crucial intermediate for the synthesis of the pharmacologically active side-chain of Compactin and its analogues.
Cyclitols, which are carbocyclic polyols, represent another important class of natural products with diverse biological activities. nih.gov The stereocontrolled synthesis of these compounds is a significant challenge. The chiral synthons derived from this compound provide an excellent starting point for accessing specific stereoisomers of cyclitols. nih.gov
For example, the chiral diol (1R,3S)-1,3-dihydroxycyclohexane can be selectively protected and then subjected to a sequence of reactions to introduce new hydroxyl groups. The existing stereocenters at C-1 and C-3 can direct the facial selectivity of subsequent transformations, such as epoxidation of a derived alkene, allowing for the predictable formation of new stereocenters upon epoxide ring-opening. This strategy provides a reliable pathway to optically pure, complex cyclitol derivatives that would be difficult to access otherwise.
Development of Novel Derivatization Strategies for Research Purposes
Beyond its role in natural product synthesis, the cis-1,3-dihydroxycyclohexane scaffold, obtained from the hydrolysis of the parent diacetate, is a valuable platform for developing novel molecular architectures for various research applications. Its rigid, stereodefined structure makes it an attractive component for creating complex molecules with specific three-dimensional arrangements.
A notable example is the synthesis of novel macrocyclic compounds. Research has shown that cis-1,3-dihydroxycyclohexane derivatives can be incorporated into larger ring systems, such as 16-membered macrocycles. rsc.org In these structures, the cyclohexane rings serve as rigid spacers, and the convergent orientation of the hydroxyl groups can be exploited to create specific binding pockets or to coordinate metal ions. Such macrocycles are of interest in host-guest chemistry, molecular recognition, and the development of new catalysts. The derivatization of the hydroxyl groups allows for the attachment of various other functionalities, further expanding the potential applications of this versatile scaffold.
Q & A
Q. What are the preferred synthetic routes for preparing cis-1,3-Diacetoxycyclohexane, and how can reaction conditions be optimized?
Methodological Answer: this compound is typically synthesized via acetylation of cis-1,3-cyclohexanediol using acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., pyridine or sulfuric acid). Key steps include:
- Reagent Selection : Use excess acetic anhydride to ensure complete diacetylation.
- Temperature Control : Maintain temperatures between 20–40°C to avoid side reactions like ring-opening or transesterification.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product.
- Characterization : Confirm purity and structure via -NMR (e.g., acetate proton signals at δ 2.0–2.1 ppm) and IR spectroscopy (C=O stretch at ~1740 cm) .
Q. How do steric and electronic factors influence the conformational stability of this compound?
Methodological Answer: The molecule adopts a chair conformation to minimize steric strain. Key considerations:
- Axial vs. Equatorial Substituents : Both acetoxy groups occupy equatorial positions to avoid 1,3-diaxial repulsions (steric clashes between axial substituents).
- Electronic Effects : Electron-withdrawing acetate groups slightly destabilize the chair via dipole-dipole interactions but are outweighed by steric relief.
- Validation : Compare experimental -NMR coupling constants () with computed values (e.g., using molecular mechanics or DFT) to confirm the dominant conformation .
Q. What experimental techniques are critical for distinguishing this compound from its trans isomer?
Methodological Answer:
- NMR Spectroscopy :
- -NMR : cis isomers show distinct coupling patterns due to vicinal protons (e.g., for adjacent equatorial-equatorial protons).
- -NMR : Acetate carbonyl carbons in cis isomers may exhibit upfield shifts (~170–172 ppm) compared to trans due to conformational shielding effects.
- X-ray Crystallography : Resolve spatial arrangement unambiguously; cis isomers display acetoxy groups on the same face of the cyclohexane ring .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical conformational energy data for this compound?
Methodological Answer: Discrepancies often arise from neglecting solvation or intermolecular interactions. Steps to address:
Model Selection : Use hybrid methods (e.g., DFT with solvent models like PCM for solution-phase data) or molecular dynamics (MD) for dynamic behavior.
Energy Comparisons : Calculate ΔG between chair, boat, and twist-boat conformations using software like Gaussian or ORCA. Compare with experimental data from variable-temperature NMR.
Error Analysis : Quantify deviations (e.g., ~3–7% error in gas-phase DFT vs. X-ray structures, as seen in similar cyclohexane derivatives) .
Q. What strategies are effective in analyzing steric strain in this compound derivatives with bulky substituents?
Methodological Answer:
- Molecular Mechanics (MM2/MM3) : Calculate steric energy contributions from 1,3-diaxial interactions. For example, tert-butyl substituents increase axial strain by ~3–5 kcal mol.
- Distance Measurements : Use X-ray or neutron diffraction to measure interatomic distances between substituents (e.g., <3.0 Å indicates steric clash).
- Competitive Experiments : Compare reaction rates of cis vs. trans isomers in sterically demanding reactions (e.g., SN2 substitutions) .
Q. How can researchers resolve conflicting NMR data when studying dynamic processes in this compound?
Methodological Answer:
- Variable-Temperature NMR : Perform experiments at low temperatures (<−40°C) to "freeze" conformational interconversion and resolve split signals.
- Spin-Saturation Transfer : Identify exchanging conformers by selectively irradiating specific proton signals.
- Computational Line Shape Analysis : Simulate NMR spectra at different temperatures using software like MestReNova to extract activation energies for ring flipping (~10–12 kcal mol for cyclohexane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
